"synthesis and characterization of 1,4-Bis(2-phenoxypropanoyl)piperazine"
"synthesis and characterization of 1,4-Bis(2-phenoxypropanoyl)piperazine"
An In-depth Technical Guide on the Synthesis and Characterization of 1,4-Bis(2-phenoxypropanoyl)piperazine
Executive Summary
This technical guide details the synthesis and characterization of 1,4-Bis(2-phenoxypropanoyl)piperazine , a bis-amide derivative of piperazine.[1] Piperazine scaffolds are privileged structures in medicinal chemistry, often serving as linkers that modulate pharmacokinetic properties such as solubility and lipophilicity. The specific inclusion of the 2-phenoxypropanoyl moiety introduces a chiral ether linkage and an aromatic system, features common in analgesic and anti-inflammatory pharmacophores (reminiscent of fibrates and NSAIDs).
This protocol utilizes a convergent synthetic strategy:
-
Precursor Synthesis: Preparation of 2-phenoxypropanoic acid via Williamson ether synthesis.[1]
-
Activation: Conversion to the corresponding acyl chloride.
-
Coupling: Nucleophilic acyl substitution on the piperazine core.
Retrosynthetic Analysis & Strategy
To design a robust protocol, we deconstruct the target molecule into stable precursors. The symmetry of the piperazine core allows for a simultaneous double N-acylation event.[1]
Mechanistic Causality:
-
Disconnection: The amide bonds are the most logical disconnection points.
-
Synthons: This yields the piperazine nucleophile and the electrophilic 2-phenoxypropanoyl equivalent.[1]
-
Chirality: The 2-phenoxypropanoyl group possesses a chiral center at the
-carbon.[1] While this guide describes the racemic synthesis, the protocol is adaptable for enantiopure starting materials (e.g., (R)-2-chloropropionic acid) if stereochemical control is required.[1]
Figure 1: Retrosynthetic pathway identifying the convergent assembly of the bis-amide from phenol and piperazine precursors.[1]
Experimental Protocols
Phase 1: Synthesis of 2-Phenoxypropanoic Acid
This step involves the O-alkylation of phenol using 2-chloropropionic acid under basic conditions.[1]
-
Rationale: We use a strong base (NaOH) to deprotonate the phenol (
), creating the phenoxide ion, which is a potent nucleophile. The reaction is an substitution at the -carbon of the propionic acid.[1] -
Critical Process Parameter (CPP): Temperature control is vital. Excessive heat can promote elimination (dehydrohalogenation) of 2-chloropropionic acid to acrylic acid derivatives.[1]
Protocol:
-
Reagents: Phenol (0.1 mol), 2-Chloropropionic acid (0.1 mol), NaOH (0.22 mol, 2.2 eq), Water (50 mL).
-
Procedure:
-
Dissolve phenol and 2-chloropropionic acid in water.[1]
-
Slowly add the NaOH solution dropwise while stirring. The exotherm must be managed to keep
. -
Once addition is complete, reflux the mixture at
for 4 hours. -
Workup: Cool to room temperature. Acidify with conc. HCl to pH 1. The product will precipitate as a white solid or oil.
-
Extract with Ethyl Acetate (
mL), dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from hot water or hexane/ethyl acetate if necessary.
-
Phase 2: Activation to Acid Chloride
Direct reaction of the carboxylic acid with piperazine is slow; activation to the acid chloride ensures rapid and complete bis-acylation.[1]
Protocol:
-
Reagents: 2-Phenoxypropanoic acid (from Phase 1), Thionyl Chloride (
, 1.5 eq), catalytic DMF (2 drops). -
Procedure:
-
Place acid in a dry round-bottom flask under
atmosphere. -
Add
dropwise. Add DMF to catalyze the formation of the Vilsmeier-Haack intermediate. -
Reflux at
for 2 hours until gas evolution ( , HCl) ceases. -
Purification: Remove excess
via vacuum distillation (azeotrope with toluene if needed).[1] Use the crude acid chloride immediately for Phase 3.
-
Phase 3: Bis-Amidation (Coupling)
This is the critical step.[1] We employ a Schotten-Baumann-like modification using an organic base in a biphasic or anhydrous solvent system to neutralize the HCl byproduct.[1]
-
Stoichiometry: We use a slight excess of the acid chloride (2.2 equivalents relative to piperazine) to prevent the formation of the mono-substituted impurity (1-(2-phenoxypropanoyl)piperazine).
Protocol:
-
Reagents: Piperazine (anhydrous), 2-Phenoxypropanoyl chloride (2.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).[1]
-
Procedure:
-
Dissolve piperazine and TEA in dry DCM at
(ice bath). -
Dissolve the acid chloride in a small volume of DCM.
-
Addition: Add the acid chloride solution dropwise to the piperazine mixture over 30 minutes. Note: Maintaining low temperature prevents side reactions and controls the exotherm.
-
Allow the mixture to warm to room temperature and stir for 6 hours.
-
Workup: Wash the organic layer with:
-
Dry over
and evaporate solvent. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc:Hexane 1:1).
-
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.
Data Summary Table
| Parameter | Expected Value/Range | Structural Assignment |
| Physical State | White/Off-white solid | Bis-amide crystallinity |
| Melting Point | Dependent on polymorph/purity | |
| IR (KBr) | Amide C=O stretch (Tertiary amide) | |
| IR (KBr) | Aryl Alkyl Ether (C-O-C) stretch | |
| MS (ESI+) | Molecular Formula: |
NMR Spectroscopy Analysis
The NMR spectrum will show distinct signals for the phenoxy-propyl moiety and the piperazine ring.[1] Due to restricted rotation around the amide bond (rotamers), the piperazine protons may appear broadened or split at room temperature.
NMR (400 MHz,-
1.65 (d, 6H,
): Methyl group of the propyl chain ( -CH).[1] -
3.40 - 3.80 (m, 8H): Piperazine ring protons (
).[1] Note: Often appears as two multiplets due to amide resonance. -
4.95 (q, 2H,
): Methine proton ( -H to carbonyl, ).[1] - 6.85 - 7.30 (m, 10H): Aromatic protons (Phenoxy group).[1]
-
Aliphatic:
18.5 ( ), 42-46 (Piperazine , broad/split), 72.5 ( ).[1] -
Aromatic:
115.5, 121.8, 129.5, 157.5 (Ar- ).[1] -
Carbonyl:
170.5 ( ).[1]
Workflow Visualization
The following diagram illustrates the complete "Self-Validating" workflow, incorporating quality control (QC) checkpoints.
Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints to ensure high purity of the final pharmaceutical intermediate.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4940211, 1,4-Bis(2-phenoxypropanoyl)piperazine. Retrieved from [Link]
-
Cymerman Craig, J., & Young, R. J. (1962). 1-Benzylpiperazine: Synthesis and N-Alkylation Protocols.[1] Organic Syntheses, Coll. Vol. 4, p.88. (Provides foundational protocols for piperazine handling). Retrieved from [Link]
-
Laturwale, S. K., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research. (Validation of piperazine amide characterization methods). Retrieved from [Link]
Sources
- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
